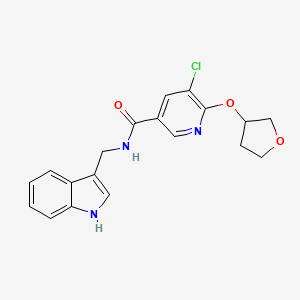

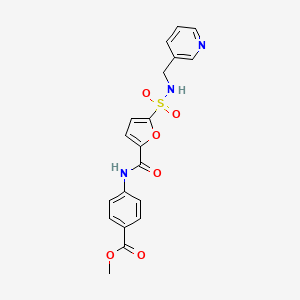

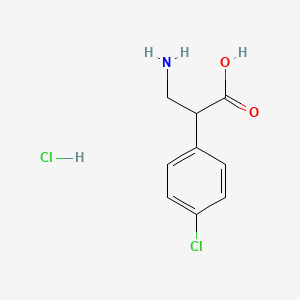

![molecular formula C18H17BrN2O4S B2898255 methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1189442-41-8](/img/structure/B2898255.png)

methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzothiazine, which is a type of organic compound containing a benzene ring fused to a thiazole ring . The presence of the dimethylamino group and the carboxylate group suggest that this compound might have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazine ring, with various functional groups attached at specific positions. These groups include a bromo group, a carboxylate group, and a dimethylamino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could affect its solubility in various solvents. The bromo group could influence its reactivity .科学的研究の応用

Synthesis and Pharmacological Activity

One study focused on the synthesis and evaluation of pharmacological activities of N-substituted compounds related to methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide. These compounds were assessed for their myorelaxant activity on rat uterus, aortic rings, and pancreatic β-cells. The most active compounds contained a bromine atom at the 6-position, indicating a potential selective action towards uterine smooth muscle without significant effects on insulin secretion and vascular myogenic activity (Khelili et al., 2012).

Chemical Synthesis and Catalysis

Another study highlighted the use of a novel N-bromo sulfonamide reagent for the synthesis of organic compounds through a tandem cyclocondensation-Knoevenagel–Michael reaction. This research demonstrated the versatility of related compounds in facilitating chemical reactions under neutral conditions, providing a straightforward method for the synthesis of complex organic molecules with high yields and clean workup (Khazaei et al., 2014).

Antioxidant Studies

Further investigations into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant radical scavenging activity. This study showcases the potential of these compounds in developing new antioxidant agents, contributing to the exploration of their biological applications (Ahmad et al., 2012).

Novel Catalyst for Organic Synthesis

Another significant application is the catalytic role of related compounds in the synthesis of octahydroxanthene derivatives. The novel catalyst demonstrated high efficiency in condensation reactions, highlighting its potential in organic synthesis to achieve complex molecular structures with environmental and procedural advantages (Khazaei et al., 2016).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives act as antioxidants by neutralizing harmful free radicals in the body .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine, which plays a crucial role in the normal functioning of the nervous system .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .

Safety and Hazards

将来の方向性

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on studying its biological activity in more detail, optimizing its synthesis, and conducting preclinical and clinical trials .

特性

IUPAC Name |

methyl 6-bromo-4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4S/c1-20(2)13-5-7-14(8-6-13)21-11-17(18(22)25-3)26(23,24)16-9-4-12(19)10-15(16)21/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJLCKBDMVZNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

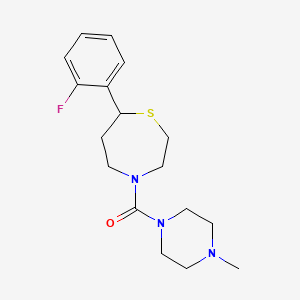

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)

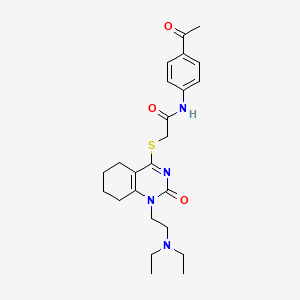

![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)

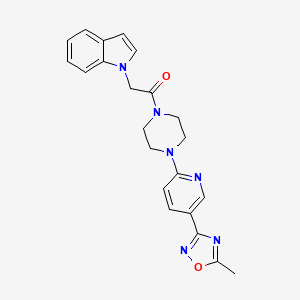

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)